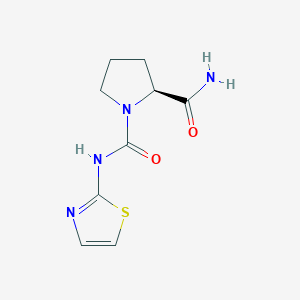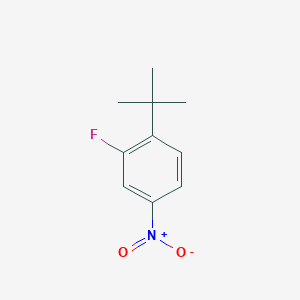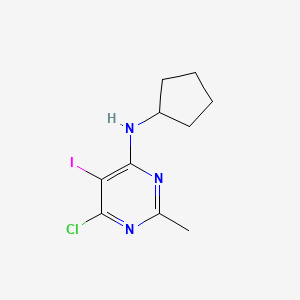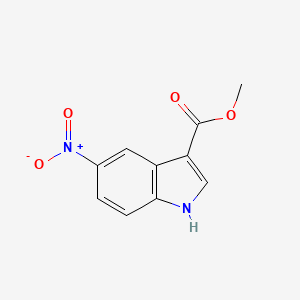
Methyl 5-nitro-1H-indole-3-carboxylate
Overview
Description
“Methyl 5-nitro-1H-indole-3-carboxylate” is a derivative of indole . It is functionally related to indole-3-carboxylic acid . It has been used as a reactant for the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, and in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
Chemical Reactions Analysis
Indole derivatives, including “Methyl 5-nitro-1H-indole-3-carboxylate”, have been used as reactants in various chemical reactions . They have been used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, and in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
Physical And Chemical Properties Analysis
“Methyl 5-nitro-1H-indole-3-carboxylate” has a molecular weight of 220.18 . It is slightly soluble in DMSO and methanol, but insoluble in water .
Scientific Research Applications
Cancer Treatment
Methyl 5-nitro-1H-indole-3-carboxylate: is a derivative of indole, which has been extensively studied for its potential in treating various types of cancer. Indole derivatives are known to exhibit significant anti-proliferative effects on cancer cells . They can interfere with cell cycle progression and induce apoptosis in cancerous cells, making them a valuable asset in oncology research.
Antimicrobial Activity
The indole nucleus is a common structure found in compounds with antimicrobial propertiesMethyl 5-nitro-1H-indole-3-carboxylate could be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other pathogens . Its nitro group may enhance its bactericidal and fungicidal activities.
Neurodegenerative Disorders
Indole derivatives have shown promise in the treatment of neurodegenerative disorders. They can modulate neurotransmitter systems and provide neuroprotective effects. Research into Methyl 5-nitro-1H-indole-3-carboxylate could lead to breakthroughs in therapies for diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for the treatment of chronic inflammatory diseasesMethyl 5-nitro-1H-indole-3-carboxylate may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated pain .
Antiviral and Anti-HIV Research
Indole compounds have been identified as potent antiviral agents, with some showing activity against HIV. The structural features of Methyl 5-nitro-1H-indole-3-carboxylate could be optimized to enhance its efficacy against viral infections, including HIV .
Agricultural Applications
Indole derivatives play a role in plant growth and developmentMethyl 5-nitro-1H-indole-3-carboxylate could be investigated for its potential as a plant growth regulator or as a part of pest management strategies due to its biological activity .
Safety and Hazards
Future Directions
Indole derivatives, including “Methyl 5-nitro-1H-indole-3-carboxylate”, have attracted increasing attention in recent years due to their diverse pharmacological activities . They have been used in the treatment of various disorders in the human body . The exploration of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .
properties
IUPAC Name |
methyl 5-nitro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-3-2-6(12(14)15)4-7(8)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDKJGMVXBELQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731550 | |
| Record name | Methyl 5-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitro-1H-indole-3-carboxylate | |
CAS RN |
686747-51-3 | |
| Record name | Methyl 5-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



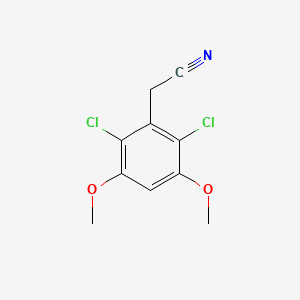

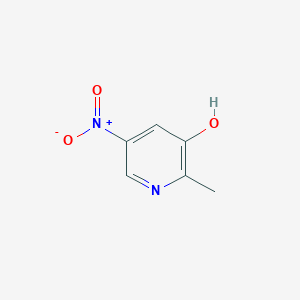
![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)
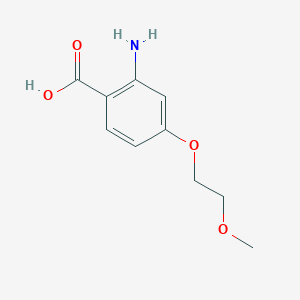
![9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1397749.png)
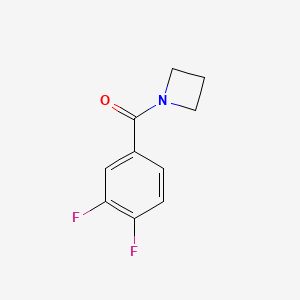
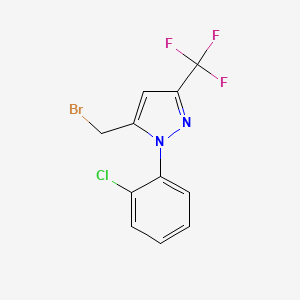
![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)

